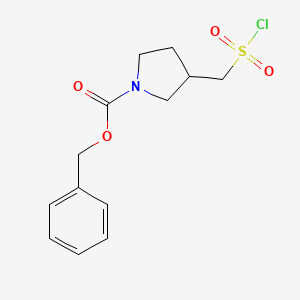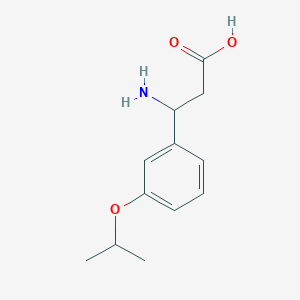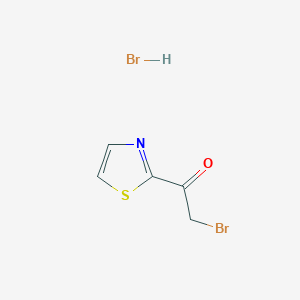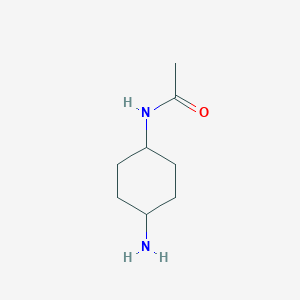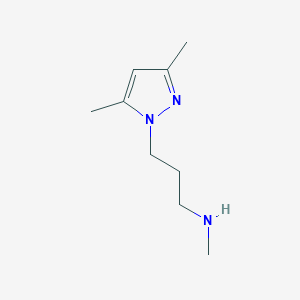
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine
Overview
Description
3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine: is an organic compound with the molecular formula C9H17N3 and a molecular weight of 167.25 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary targets of 3-(3,5-Dimethylpyrazol-1-yl)-N-methylpropan-1-amine are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively . The compound interacts with these targets to exert its pharmacological effects .
Mode of Action
The compound interacts with its targets through a process that involves fitting into the LmPTR1 pocket (active site) of the target organism . This interaction is characterized by a lower binding free energy, which suggests a strong and favorable interaction
Biochemical Pathways
The compound’s potent antileishmanial and antimalarial activities suggest that it may interfere with essential biochemical pathways in leishmania and plasmodium species .
Pharmacokinetics
The compound’s potent in vitro and in vivo activities suggest that it may have favorable pharmacokinetic properties .
Result of Action
The compound exhibits potent antileishmanial and antimalarial activities . In vitro, it displays superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . In vivo, the compound shows significant inhibition effects against Plasmodium berghei, with 70.2% and 90.4% suppression .
Biochemical Analysis
Biochemical Properties
[3-(3,5-Dimethyl-pyrazol-1-yl)-propyl]-methyl-amine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. The interaction between [3-(3,5-Dimethyl-pyrazol-1-yl)-propyl]-methyl-amine and these enzymes can lead to the modulation of enzyme activity, affecting the overall metabolic processes within the cell .
Cellular Effects
The effects of [3-(3,5-Dimethyl-pyrazol-1-yl)-propyl]-methyl-amine on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, [3-(3,5-Dimethyl-pyrazol-1-yl)-propyl]-methyl-amine has been shown to affect the expression of genes involved in oxidative stress response, leading to changes in the levels of reactive oxygen species (ROS) within the cell . Additionally, this compound can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the production and utilization of cellular energy .
Molecular Mechanism
At the molecular level, [3-(3,5-Dimethyl-pyrazol-1-yl)-propyl]-methyl-amine exerts its effects through various binding interactions with biomolecules. This compound can bind to specific sites on enzymes, leading to either inhibition or activation of enzyme activity. For example, [3-(3,5-Dimethyl-pyrazol-1-yl)-propyl]-methyl-amine has been found to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling pathways . Additionally, this compound can influence gene expression by interacting with transcription factors, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
The effects of [3-(3,5-Dimethyl-pyrazol-1-yl)-propyl]-methyl-amine can change over time in laboratory settings. This compound exhibits stability under certain conditions, but it can degrade over time, leading to changes in its biochemical activity. Studies have shown that [3-(3,5-Dimethyl-pyrazol-1-yl)-propyl]-methyl-amine can have long-term effects on cellular function, including alterations in cell growth and differentiation . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of [3-(3,5-Dimethyl-pyrazol-1-yl)-propyl]-methyl-amine vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism. Studies have shown that high doses of [3-(3,5-Dimethyl-pyrazol-1-yl)-propyl]-methyl-amine can result in toxic effects, including oxidative stress and cell death . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of this compound.
Metabolic Pathways
[3-(3,5-Dimethyl-pyrazol-1-yl)-propyl]-methyl-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes involved in the tricarboxylic acid (TCA) cycle, glycolysis, and other key metabolic pathways . By modulating these pathways, [3-(3,5-Dimethyl-pyrazol-1-yl)-propyl]-methyl-amine can affect the overall metabolic state of the cell, leading to changes in energy production and utilization.
Transport and Distribution
The transport and distribution of [3-(3,5-Dimethyl-pyrazol-1-yl)-propyl]-methyl-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes through active transport mechanisms, involving transporters such as ATP-binding cassette (ABC) transporters . Once inside the cell, [3-(3,5-Dimethyl-pyrazol-1-yl)-propyl]-methyl-amine can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of [3-(3,5-Dimethyl-pyrazol-1-yl)-propyl]-methyl-amine is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, [3-(3,5-Dimethyl-pyrazol-1-yl)-propyl]-methyl-amine may be localized to the mitochondria, where it can influence mitochondrial function and energy production . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine typically involves the reaction of 3,5-dimethylpyrazole with propylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of industrial-grade solvents and catalysts, and the reaction is carried out in large reactors with precise temperature and pressure control .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can participate in substitution reactions where the pyrazole ring or the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides , while reduction may produce secondary amines .
Scientific Research Applications
Chemistry: In chemistry, 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine is used as a building block for the synthesis of more complex molecules. It serves as a ligand in coordination chemistry and is involved in the formation of metal complexes .
Biology: In biological research, this compound is used as a probe to study enzyme activities and protein interactions. It is also employed in the development of fluorescent probes for imaging applications .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is studied for its role in modulating biological pathways and its potential as a drug candidate .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Comparison with Similar Compounds
- 3-(3,5-Dimethyl-pyrazol-1-yl)-propionic acid
- 3-(3,5-Dimethyl-pyrazol-1-yl)-propionitrile
- 3-(3,5-Dimethyl-pyrazol-1-yl)-propylaminetartrate
Comparison: Compared to these similar compounds, 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine is unique due to its specific structural features and functional groups. These differences confer distinct chemical reactivity and biological activity, making it suitable for specialized applications in research and industry .
Properties
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-N-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c1-8-7-9(2)12(11-8)6-4-5-10-3/h7,10H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVLUSBODIHODU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCNC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40629698 | |
| Record name | 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1007517-99-8 | |
| Record name | 3-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40629698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



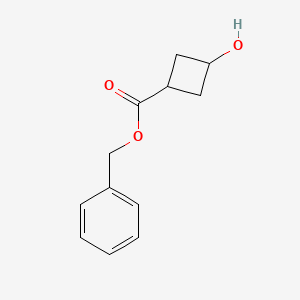



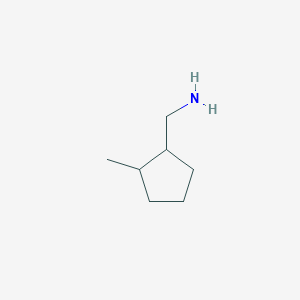

![(2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine](/img/structure/B1289888.png)
